(3-Methoxypyridin-2-yl)methanol
Overview
Description
“(3-Methoxypyridin-2-yl)methanol” or MMPM is a synthetic compound used in scientific experiments as a building block in various chemical reactions. It is a white to yellow powder or crystals . The chemical formula of MMPM is C8H9NO2, and its molecular weight is 151.16 g/mol.
Synthesis Analysis
MMPM can be synthesized through various methods. One method involves the reaction of 3-fluoropicolinaldehyde with sodium methoxide, followed by the addition of sodium borohydride . Another method involves the reaction of 3-hydroxy (2-hydroxymethyl)pyridine hydrochloride with potassium hydroxide in dimethylsulfoxide .Molecular Structure Analysis
The molecular structure of MMPM is represented by the InChI code: 1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methoxy group at the 3-position and a methanol group at the 2-position .Chemical Reactions Analysis
MMPM is used as a building block in various chemical reactions. For example, it can react with 1-adamantyl bromomethylketone in the presence of caesium carbonate to form a new compound .Physical And Chemical Properties Analysis
MMPM is a white to yellow powder or crystals . It has a molecular weight of 139.15 g/mol . It is soluble in water .Scientific Research Applications
Crystal Structure Analysis and Protonation Sites
- Crystal Structure and Hydrogen Bonding : In the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, researchers focused on the crystal structures, protonation sites, and hydrogen bonding patterns. These findings are essential for understanding molecular conformations and intermolecular interactions in similar compounds (Böck et al., 2021).
Surface Chemistry and Catalysts
- Surface Sites via Methanol Adsorption and Desorption : Methanol has been used to study surface sites of ceria nanocrystals with defined surface planes. This research is crucial for understanding the nature of surface sites on metal oxide catalysts (Wu et al., 2012).
- Catalysis of Linear Alkene Metathesis : Research on Grubbs-type ruthenium alkylidene complexes containing α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands has shown significant activity in the metathesis of 1-octene. This study contributes to the field of organic synthesis and catalysis (Tole et al., 2019).
Organic Synthesis and Ligand Exchange
- Ligand Exchange Reactions : The compound [Et4N]3[W2(CO)6(OMe)3] has been shown to undergo ligand substitution with alcohols, providing insights into ligand exchange mechanisms in organometallic chemistry (Klausmeyer et al., 2003).
Photoreactions and Supramolecular Chemistry
- Photo-methoxylation Studies : The photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol highlights the importance of photochemical reactions in organic synthesis (Sugimori et al., 1983).
- Supramolecular Architectures : The study of (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides contributes to our understanding of hydrogen-bonded supramolecular architectures, important for the design of novel materials and catalysts (Suksangpanya et al., 2004).
Methanol Utilization and ChemicalProperties
- Methanol as a C1 Source in Organic Synthesis : Methanol's role as a solvent, reagent, and sustainable feedstock in organic synthesis, particularly for methylation, methoxylation, and other bond-forming reactions, is highlighted. This research is pivotal for sustainable and cost-effective chemical synthesis (Natte et al., 2017).
- Substance Properties of Methanol : Understanding the chemical properties, safety concerns, and applications of methanol in various industrial processes is crucial for its effective and safe utilization (Offermanns et al., 2014).
Safety And Hazards
MMPM is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
(3-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXAIGOEPIQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415946 | |
Record name | (3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypyridin-2-yl)methanol | |
CAS RN |
51984-46-4 | |
Record name | (3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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